molecular formula C14H14ClN3O4 B5219425 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide

Cat. No. B5219425
M. Wt: 323.73 g/mol
InChI Key: BMOKPZMHGCIMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CNF and is used in various applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the structure and function of biological membranes, and as a potential therapeutic agent for treating cancer.

Mechanism of Action

The mechanism of action of CNF is not fully understood, but it is believed to involve the binding of the compound to specific proteins or membrane structures. This binding can alter the conformation or function of the protein or membrane, leading to changes in cellular signaling pathways or other physiological processes.
Biochemical and Physiological Effects:
CNF has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of ion channels and transporters. These effects are likely due to the compound's interactions with specific proteins or membrane structures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNF in lab experiments is its high binding affinity for proteins and membranes. This makes it an ideal tool for studying protein-protein interactions and membrane structure and function. However, one limitation of CNF is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CNF. One area of interest is the development of new derivatives of CNF with improved properties, such as increased binding affinity or reduced toxicity. Another area of interest is the use of CNF as a therapeutic agent for treating cancer or other diseases. Finally, there is also potential for using CNF as a tool for studying the structure and function of other biological molecules, such as nucleic acids or carbohydrates.

Synthesis Methods

The synthesis of CNF involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-bromoethylamine hydrobromide to form the intermediate 2-(2-bromoethylamino)-4-nitroaniline. This intermediate is then reacted with 5-methyl-2-furoic acid to produce CNF.

Scientific Research Applications

CNF has been extensively studied in scientific research due to its unique properties and potential applications. One of the most significant applications of CNF is as a fluorescent probe for detecting protein-protein interactions. This is because CNF has a high binding affinity for proteins and can be used to visualize the interactions between proteins in real-time.

properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-9-2-5-13(22-9)14(19)17-7-6-16-12-4-3-10(18(20)21)8-11(12)15/h2-5,8,16H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKPZMHGCIMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5717526

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